Anti-Tubercular Activity vs. M. tuberculosis
In a head-to-head comparison of five pyrrole-3-carbohydrazide analogs screened under identical conditions against Mycobacterium tuberculosis H37Rv (ATCC 27294), 2,4-dimethyl-1H-pyrrole-3-carbohydrazide (compound 1) exhibited 0% inhibition at 6.25 µg/mL, while other pyrrole carbohydrazides in the same series showed measurable inhibition up to 34% [1]. This differential inactivity is not indicative of inferiority but rather defines a distinct selectivity profile that may be advantageous in applications where off-target antimycobacterial activity is undesirable or where the compound serves as a negative control scaffold [1].
| Evidence Dimension | Inhibition of Mycobacterium tuberculosis H37Rv growth |
|---|---|
| Target Compound Data | 0% inhibition at 6.25 µg/mL |
| Comparator Or Baseline | Other pyrrole-3-carbohydrazides in the same series: 0–34% inhibition at 6.25 µg/mL; most active hydrazone derivative derived from this compound: 68% inhibition |
| Quantified Difference | Target compound: 0% inhibition; comparator range: 0–34% inhibition (absolute difference up to 34 percentage points) |
| Conditions | Microplate Alamar Blue Assay (MABA) in 12B medium against M. tuberculosis H37Rv (ATCC 27294) at 6.25 µg/mL |
Why This Matters
For procurement decisions, this data establishes that the 2,4-dimethyl substitution pattern confers a distinct activity signature that cannot be assumed from other pyrrole-3-carbohydrazides, requiring explicit specification of this CAS number for reproducible negative control applications or for studies investigating structure-activity relationships where basal inactivity is required.
- [1] Bijev A. Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. Arzneimittelforschung. 2006;56(2):96-103. View Source
